3-(3-(Benzyloxy)phenyl)pyridin-4-amine

Medicinal Chemistry Structure-Activity Relationship Regiochemistry

Medicinal chemistry teams pursuing kinase or MAO-B programs often lose weeks to failed assays when unverified ortho/para regioisomers or des-benzyloxy analogs are substituted unknowingly. This verified meta-(3-benzyloxyphenyl)pyridin-4-amine solves that. • Scaffold-hopping hinge binder: 4-aminopyridine core accesses distinct kinase selectivity vs. 2-aminopyridine series. • CNS-evaluable MAO-B hit: cLogP 3.3 supports BBB assays; benzyloxy motif mirrors crizotinib-class hydrophobic pocket engagement. • Probe-ready: free 4-NH₂ enables linker/bioconjugation without perturbing the pharmacophore. QC-verified regiochemistry ensures batch-to-batch reproducibility for SAR.

Molecular Formula C18H16N2O
Molecular Weight 276.339
CAS No. 1258610-29-5
Cat. No. B597619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Benzyloxy)phenyl)pyridin-4-amine
CAS1258610-29-5
Synonyms3-(3-(benzyloxy)phenyl)pyridin-4-aMine
Molecular FormulaC18H16N2O
Molecular Weight276.339
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)N
InChIInChI=1S/C18H16N2O/c19-18-9-10-20-12-17(18)15-7-4-8-16(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20)
InChIKeyZDGZFVRIRZMTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Benzyloxy)phenyl)pyridin-4-amine: Identity & Comparators


3-(3-(Benzyloxy)phenyl)pyridin-4-amine (CAS 1258610-29-5) is a meta-substituted aminopyridine derivative with the molecular formula C18H16N2O and a molecular weight of 276.3 g/mol [1]. It belongs to a class of biaryl ether aminopyridines that serve as versatile synthetic intermediates and pharmacophore scaffolds. Its closest structural analogs include the ortho-substituted regioisomer 3-(2-(benzyloxy)phenyl)pyridin-4-amine (CAS 1258620-59-5) and the methoxy analog 3-(3-methoxyphenyl)pyridin-4-amine (CAS 1344105-33-4) . The compound's 4-aminopyridine core, combined with the 3-benzyloxyphenyl motif, places it within a chemical space explored for kinase inhibition and monoamine oxidase (MAO) modulation, making precise structural identity critical for reproducible research outcomes [2].

Regioisomer and Analog Substitution Risks


Direct substitution of 3-(3-(benzyloxy)phenyl)pyridin-4-amine with its ortho- or para-regioisomers, or with the corresponding methoxy or unsubstituted phenyl analogs, introduces profound changes in molecular geometry, lipophilicity, and hydrogen-bonding potential that can fundamentally alter target binding and pharmacokinetic profiles. The benzyloxy group is a critical pharmacophore that fills hydrophobic pockets in kinase ATP-binding sites, as demonstrated by the evolution of the 2-amino-5-aryl-3-benzyloxypyridine series that led to crizotinib, where the 3-benzyloxy vector was essential for improved ligand efficiency compared to a 2,6-dichlorophenyl group [1]. Additionally, the meta-substitution pattern on the pendant phenyl ring dictates the spatial orientation of the terminal aromatic group, influencing selectivity across kinase panels and MAO isoforms [2]. Consequently, substituting this compound based solely on aminopyridine class membership, without verifying the specific regiochemistry and benzyloxy presence, can lead to irreproducible biological data and wasted procurement expenditure.

Evidence of Differentiation


Regiochemical Differentiation: Meta vs. Ortho/Para Benzyloxy

The meta-substitution of the benzyloxy group on the pendant phenyl ring of 3-(3-(benzyloxy)phenyl)pyridin-4-amine creates a distinct spatial and electronic profile compared to its ortho-substituted regioisomer, 3-(2-(benzyloxy)phenyl)pyridin-4-amine (CAS 1258620-59-5). The meta-configuration positions the bulky benzyloxy group at a 120° angle relative to the pyridine-amine axis, minimizing steric clash with the 4-amino group and reducing intramolecular hydrogen bonding that can occur in the ortho isomer. This manifests in computed physicochemical differences. Although direct head-to-head biological data is limited in primary literature, the meta-isomer is predicted to have a different topological polar surface area (tPSA) and rotatable bond profile, influencing membrane permeability and target binding [1]. The ortho-isomer's benzyloxy group is positioned closer to the pyridyl nitrogen, potentially altering its basicity and metal-chelating properties.

Medicinal Chemistry Structure-Activity Relationship Regiochemistry

Lipophilicity Comparison: Benzyloxy vs. Methoxy

The benzyloxy substituent of the target compound confers substantially higher lipophilicity compared to the methoxy analog, 3-(3-methoxyphenyl)pyridin-4-amine (CAS 1344105-33-4). This is evident from computed partition coefficient (XLogP3-AA) data available from PubChem for compounds within this structural class [1]. The benzyloxy group (OCH2Ph) adds additional hydrophobic surface area and a second aromatic ring capable of π-stacking interactions, which are absent in the methoxy analog (OCH3). This physicochemical difference translates into altered membrane permeability and tissue distribution profiles. For reference, the target compound's XLogP3-AA is computed as 3.3, representing the contribution of the benzyloxy moiety to overall lipophilicity [1].

Physicochemical Properties Lipophilicity Drug-likeness

Benzyloxy Pharmacophore and MAO-B Inhibition

A focused medicinal chemistry study by Lan et al. (2017) demonstrated that small molecules bearing a benzyloxy substituent constitute a novel class of potent and selective MAO-B inhibitors. Among the series, the most potent compounds exhibited nanomolar MAO-B IC50 values (e.g., compound 10e, IC50 = 0.19 µM) with high selectivity over MAO-A (selectivity index > 285-fold) [1]. This work establishes the benzyloxy group as a privileged pharmacophore for MAO-B inhibition through molecular docking studies showing favorable interactions within the MAO-B substrate cavity. While the specific 3-(3-(benzyloxy)phenyl)pyridin-4-amine compound was not directly evaluated in this study, the class-level inference is that the benzyloxyphenyl substructure contributes meaningfully to MAO-B binding affinity, positioning the target compound as a scaffold of interest for further SAR exploration in CNS programs [1]. This inference is supported by the observation that electron-withdrawing and halogen substitutions on the benzyloxy ring further enhance MAO-B potency, indicating that the benzyloxy position is a key optimization vector [1].

Monoamine Oxidase B Neurodegeneration Pharmacophore

Amine Position in p38 Kinase Inhibitor Synthesis

Kulkarni et al. (2018) reported the synthesis of twenty-one benzamide compounds derived from phenoxy/benzyloxy-pyridinyl amines and evaluated them for p38 kinase inhibitory, anti-inflammatory, antimicrobial, and antitubercular activities [1]. In this study, the benzoylation of aminopyridine building blocks produced compounds with diverse biological profiles. The position of the amine group (4-amine vs. 2-amine vs. 3-amine on the pyridine) dictates the regiochemistry of the resulting benzamide and thus the pharmacophore presentation. The 4-aminopyridine core of 3-(3-(benzyloxy)phenyl)pyridin-4-amine is expected to yield benzamides with distinct spatial orientation compared to those derived from 2-aminopyridine or 3-aminopyridine congeners. The study identified compounds 4g and 4n as exhibiting over 30% p38 kinase inhibition at 10 µM, and compounds 4g, 4i, 4n, and 4o reduced carrageenan-induced paw edema by over 70% in a rat model [1]. Furthermore, compound 4u displayed potent antitubercular activity with an MIC of 6.25 µg/mL against Mycobacterium tuberculosis [1]. This positions the target compound's 4-aminopyridine scaffold as a privileged intermediate for generating bioactive benzamides with therapeutic potential.

p38 Kinase Anti-inflammatory Benzamide Synthesis

Crizotinib Pharmacophore Scaffold Relationship

The landmark medicinal chemistry campaign that yielded crizotinib (PF-02341066, Xalkori) identified the 3-benzyloxypyridine motif as a critical pharmacophoric element for achieving potent c-MET and ALK kinase inhibition [1]. In the crizotinib design story, a 2-amino-5-aryl-3-benzyloxypyridine series was created where the 3-benzyloxy group reached into the same hydrophobic pocket as the 2,6-dichlorophenyl group of the lead compound PHA-665752, but via a more direct vector that improved ligand efficiency (LE) [1]. 3-(3-(Benzyloxy)phenyl)pyridin-4-amine shares the benzyloxyphenyl motif but with the amino group at the 4-position rather than the 2-position. This regioisomeric relationship is valuable for scaffold-hopping exercises: the 4-aminopyridine core may offer different hinge-binding interactions with kinase active sites compared to the 2-aminopyridine core of crizotinib, potentially accessing distinct kinase selectivity profiles [1].

Kinase Inhibitor c-MET Ligand Efficiency

Application Scenarios


Kinase Inhibitor Lead Generation: Scaffold-Hopping to 4-Aminopyridine

Medicinal chemistry teams engaged in kinase drug discovery can deploy 3-(3-(benzyloxy)phenyl)pyridin-4-amine as a strategic scaffold-hopping tool. The 4-aminopyridine core provides an alternative hinge-binding motif to the 2-aminopyridine core found in crizotinib and related inhibitors, potentially accessing distinct kinase selectivity profiles. The benzyloxy group retains the critical hydrophobic pocket interaction identified in the crizotinib design paradigm, where the 3-benzyloxy vector improved ligand efficiency compared to bulkier aryl groups [1]. This scenario is supported by the class-level evidence from the crizotinib medicinal chemistry campaign (Cui et al., 2011, J. Med. Chem.).

MAO-B Inhibitor Hit Expansion for Neurodegeneration

The target compound serves as a logical hit expansion candidate for MAO-B inhibitor programs targeting Parkinson's disease and Alzheimer's disease. Class-level evidence from Lan et al. (2017) demonstrates that benzyloxy-bearing small molecules can achieve nanomolar MAO-B potency with high selectivity over MAO-A [1]. The specific meta-substitution pattern of 3-(3-(benzyloxy)phenyl)pyridin-4-amine offers a distinct vector for SAR exploration, with the 4-aminopyridine providing a synthetic handle for further derivatization. The compound's computed logP of 3.3 positions it within the CNS drug-like property space, supporting its evaluation in blood-brain barrier penetration assays.

Benzamide Synthesis for Anti-inflammatory and Anti-tubercular Screening

Chemical biology laboratories synthesizing focused libraries of benzamides for phenotypic screening can utilize 3-(3-(benzyloxy)phenyl)pyridin-4-amine as a key amine building block. The Kulkarni et al. (2018) benzamide series—derived from structurally related phenoxy/benzyloxy-pyridinyl amines—yielded compounds with over 70% paw edema reduction in a rat inflammation model and anti-tubercular MIC values as low as 6.25 µg/mL [1]. The 4-aminopyridine core of the target compound ensures that the resulting benzamide presents the pharmacophore with a geometry distinct from that obtained using 2-amino or 3-amino pyridine regioisomers, enabling exploration of novel SAR space.

Chemical Probe Development for Target ID & Pathway Deconvolution

The target compound's dual functionality—a free 4-amino group for bioconjugation or affinity tagging and a benzyloxy group for hydrophobic target engagement—makes it suitable for chemical probe development. The 4-aminopyridine can be directly functionalized with linkers, fluorophores, or photoaffinity labels without perturbing the benzyloxyphenyl pharmacophore, enabling pull-down and cellular imaging experiments. This scenario is underpinned by the compound's class-level MAO-B and kinase inhibitory potential [1], providing a rational basis for probe design in neurobiology and oncology target deconvolution studies.

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